Spectroscopic Unveiling of 1-(4-Pyridinyl)-1-heptanone: A Technical Guide
Spectroscopic Unveiling of 1-(4-Pyridinyl)-1-heptanone: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Pyridinyl)-1-heptanone, a heterocyclic ketone, represents a scaffold of significant interest due to the prevalence of the pyridine moiety in a vast array of bioactive molecules. The interplay between the aromatic, electron-withdrawing pyridine ring and the aliphatic heptanoyl chain bestows upon this molecule distinct physicochemical properties that are critical to its function and metabolism. This technical guide provides an in-depth analysis of the spectroscopic data of 1-(4-Pyridinyl)-1-heptanone, offering researchers a comprehensive reference for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach is rooted in foundational principles and validated by comparative analysis with analogous structures, ensuring a robust and reliable interpretation of the spectroscopic evidence.
Molecular Structure and Spectroscopic Overview
The structural framework of 1-(4-Pyridinyl)-1-heptanone dictates its characteristic spectroscopic signature. The molecule consists of a heptanoyl group attached to the C4 position of a pyridine ring. This arrangement presents several distinct chemical environments that can be probed by various spectroscopic techniques.
Figure 1: Molecular Structure of 1-(4-Pyridinyl)-1-heptanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR spectra is paramount for accurate structural interpretation. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR data.[1]
-
Sample Preparation: Accurately weigh 5-20 mg of 1-(4-Pyridinyl)-1-heptanone for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical as it can influence chemical shifts.[2] Ensure the sample is fully dissolved to achieve a homogenous solution.
-
Tube Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[1] The exterior of the tube should be cleaned to remove any fingerprints or dust.
-
Instrument Setup: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning within the NMR probe.[3]
-
Data Acquisition: Place the sample into the NMR spectrometer.[4] The instrument's software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the free induction decay (FID) signal. A Fourier transform is then applied to the FID to generate the frequency-domain NMR spectrum.[4]
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 1-(4-Pyridinyl)-1-heptanone is expected to exhibit distinct signals corresponding to the protons on the pyridine ring and the heptanoyl chain. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group will significantly influence the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-Pyridinyl)-1-heptanone (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 8.70 - 8.90 | d | ~6 | 2H |
| H-3', H-5' | 7.70 - 7.90 | d | ~6 | 2H |
| H-2 | 2.90 - 3.10 | t | ~7.5 | 2H |
| H-3 | 1.70 - 1.85 | quint | ~7.5 | 2H |
| H-4, H-5, H-6 | 1.25 - 1.45 | m | - | 6H |
| H-7 | 0.85 - 0.95 | t | ~7 | 3H |
Interpretation:
-
Pyridinyl Protons (H-2', H-6' and H-3', H-5'): The protons on the pyridine ring are expected to be the most deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The protons at the 2' and 6' positions (α to the nitrogen) will appear at the lowest field, likely as a doublet. The protons at the 3' and 5' positions (β to the nitrogen) will also appear as a doublet at a slightly higher field.
-
α-Methylene Protons (H-2): The methylene group adjacent to the carbonyl (C-2) is significantly deshielded and is expected to appear as a triplet around 2.90-3.10 ppm.[5] This downfield shift is a direct consequence of the electron-withdrawing nature of the carbonyl group.
-
β-Methylene Protons (H-3): The methylene group at the C-3 position will be less deshielded than the α-protons and is predicted to be a quintet.
-
Aliphatic Chain Protons (H-4, H-5, H-6): The remaining methylene groups of the heptanoyl chain will have overlapping signals in the aliphatic region of the spectrum.
-
Terminal Methyl Protons (H-7): The terminal methyl group will appear as a triplet at the highest field, characteristic of a primary alkyl group.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-Pyridinyl)-1-heptanone (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C-4' | 142 - 145 |
| C-2', C-6' | 150 - 152 |
| C-3', C-5' | 120 - 123 |
| C-2 | 42 - 45 |
| C-3 | 24 - 27 |
| C-4 | 28 - 31 |
| C-5 | 31 - 34 |
| C-6 | 22 - 25 |
| C-7 | 13 - 15 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of 198-202 ppm for ketones.[6]
-
Pyridinyl Carbons (C-2', C-3', C-4', C-5', C-6'): The carbons of the pyridine ring will have chemical shifts in the aromatic region. The carbon attached to the nitrogen (C-2' and C-6') and the carbon attached to the heptanoyl chain (C-4') will be the most deshielded among the ring carbons.
-
Aliphatic Carbons (C-2 to C-7): The carbons of the heptanoyl chain will appear at progressively higher fields as their distance from the electron-withdrawing carbonyl group increases.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.[9]
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for any atmospheric or instrumental absorptions.
-
Sample Application: A small amount of the 1-(4-Pyridinyl)-1-heptanone sample (solid or liquid) is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.[10]
-
Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
Predicted IR Data and Interpretation
The IR spectrum of 1-(4-Pyridinyl)-1-heptanone will be dominated by absorptions from the carbonyl group, the pyridine ring, and the aliphatic C-H bonds.
Table 3: Predicted Characteristic IR Absorption Frequencies for 1-(4-Pyridinyl)-1-heptanone
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong |
| C=O stretch (ketone) | 1685 - 1705 | Strong |
| C=C and C=N stretch (pyridine ring) | 1580 - 1610, 1400 - 1500 | Medium to Strong |
| C-H bend (aliphatic) | 1375 - 1470 | Medium |
| Ring vibrations (pyridine) | 1000 - 1200 | Medium |
Interpretation:
-
C=O Stretch: The most prominent peak in the spectrum will be the strong absorption from the carbonyl group stretch. Its position, slightly lower than a typical aliphatic ketone (around 1715 cm⁻¹), is due to conjugation with the aromatic pyridine ring.[4]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the strong absorptions from the aliphatic C-H bonds of the heptanoyl chain will be observed just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic absorptions due to C=C and C=N stretching, as well as in-plane and out-of-plane bending vibrations.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.[2]
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.[5]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (molecular ion, M⁺•).[15]
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.[16]
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of 1-(4-Pyridinyl)-1-heptanone (Molecular Weight: 191.27 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 1-(4-Pyridinyl)-1-heptanone
| m/z | Proposed Fragment |
| 191 | [M]⁺• (Molecular Ion) |
| 120 | [M - C₅H₁₁]⁺ (α-cleavage) |
| 106 | [C₅H₄NCO]⁺ (McLafferty rearrangement) |
| 78 | [C₅H₄N]⁺ (Pyridinyl cation) |
| 43 | [C₃H₇]⁺ |
Interpretation:
-
Molecular Ion (m/z 191): The peak corresponding to the intact radical cation.
-
α-Cleavage (m/z 120): Cleavage of the bond between the carbonyl carbon and the alkyl chain is a common fragmentation pathway for ketones. This results in the loss of a pentyl radical (•C₅H₁₁) and the formation of the stable 4-pyridinylcarbonyl cation.
-
McLafferty Rearrangement (m/z 106): Ketones with γ-hydrogens can undergo a characteristic rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond. This would result in the formation of a neutral alkene (pent-1-ene) and a radical cation with m/z 106.
-
Pyridinyl Cation (m/z 78): Cleavage of the bond between the carbonyl group and the pyridine ring can lead to the formation of the pyridinyl cation.
-
Alkyl Fragments (e.g., m/z 43): Fragmentation of the heptanoyl chain can produce various alkyl carbocations.
Caption: Proposed Fragmentation Pathway for 1-(4-Pyridinyl)-1-heptanone.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of 1-(4-Pyridinyl)-1-heptanone. The predicted ¹H and ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with related structures, offer a detailed and reliable reference for researchers. The methodologies outlined herein represent standard practices in the field, ensuring the generation of high-quality, reproducible data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of pyridinyl ketones and related heterocyclic compounds.
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